molecular formula C21H20N6O2 B11123953 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

Numéro de catalogue: B11123953
Poids moléculaire: 388.4 g/mol
Clé InChI: TXAOSNLSQKWWSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazinyl core fused with a triazolopyridine moiety via a propyl linker.

Propriétés

Formule moléculaire

C21H20N6O2

Poids moléculaire

388.4 g/mol

Nom IUPAC

2-(2-oxo-5-phenylpyrazin-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C21H20N6O2/c28-20(22-11-6-10-19-25-24-18-9-4-5-12-27(18)19)15-26-14-17(23-13-21(26)29)16-7-2-1-3-8-16/h1-5,7-9,12-14H,6,10-11,15H2,(H,22,28)

Clé InChI

TXAOSNLSQKWWSQ-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCCC3=NN=C4N3C=CC=C4

Origine du produit

United States

Méthodes De Préparation

Halogenation of Pyrazinone Precursors

The 2-oxo-5-phenyl-1(2H)-pyrazine scaffold is typically derived from halogenation of pyrazinone derivatives. Key methods include:

StepReagents/ConditionsYieldSource
Halogenation at C3N-Bromosuccinimide (NBS) in DMF, 0–25°C, 4–6 hr75–85%,
ChlorinationN-Chlorosuccinimide (NCS) in THF, reflux, 12 hr68–72%

For example, treatment of 5-phenylpyrazin-2(1H)-one with NBS in dimethylformamide (DMF) at 0°C selectively introduces bromine at the C3 position.

Acetamide Formation

The halogenated pyrazine undergoes nucleophilic substitution with ethyl glycinate or chloroacetonitrile, followed by hydrolysis and amidation:

  • Alkylation :

    • React 3-bromo-5-phenylpyrazin-2(1H)-one with ethyl glycinate in the presence of K₂CO₃ (DMF, 70°C, 8 hr).

    • Yield: 80–85%.

  • Hydrolysis and Activation :

    • Saponify the ethyl ester with NaOH (aq. EtOH, 60°C) to yield the carboxylic acid.

    • Activate with HATU/DIPEA in DMF for subsequent amide coupling.

Synthesis of the Triazolopyridine-Propylamine Fragment

Cyclization to Form the Triazolopyridine Core

Thetriazolo[4,3-a]pyridine ring is synthesized via cyclization of hydrazine derivatives:

MethodReagents/ConditionsYieldSource
Hydrazine cyclizationHydrazine hydrate, POCl₃, 100°C, 6 hr70%
Microwave-assistedCuI, trans-N,N'-dimethylcyclohexane-1,2-diamine, K₂CO₃, DMSO, 120°C (MW)88%

For instance, 2-hydrazinylpyridine treated with triethyl orthoacetate in acetic acid under microwave irradiation yields the triazolopyridine core in 88% yield.

Propylamine Side Chain Introduction

The propylamine linker is installed via alkylation or reductive amination:

  • N-Alkylation :

    • React triazolopyridine with 3-bromopropylamine hydrobromide in DMF/K₂CO₃ (60°C, 12 hr).

    • Yield: 65–70%.

  • Reductive Amination :

    • Condense triazolopyridine-3-carbaldehyde with propan-1-amine using NaBH₃CN in MeOH (25°C, 4 hr).

    • Yield: 75%.

Coupling of Pyrazinyl Acetamide and Triazolopyridine-Propylamine

Amide Bond Formation

The final step involves coupling the carboxylic acid (from Section 2.2) with the triazolopyridine-propylamine:

MethodReagents/ConditionsYieldPuritySource
HATU/DIPEADMF, 25°C, 12 hr82%>95%,
EDCl/HOBtCH₂Cl₂, 0°C → 25°C, 24 hr75%90%

Optimized Protocol :

  • Dissolve 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)acetic acid (1 eq) and HATU (1.2 eq) in DMF.

  • Add DIPEA (2 eq) and stir for 10 min.

  • Add 3-triazolo[4,3-a]pyridin-3-ylpropan-1-amine (1 eq) and stir at 25°C for 12 hr.

  • Purify by column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).

Purification and Characterization

Key Analytical Data

  • HPLC Purity : 98.5% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8 Hz, 2H, phenyl-H), 3.58 (t, J = 6 Hz, 2H, CH₂NH), 2.45 (m, 2H, CH₂CO).

  • HRMS : m/z [M+H]⁺ calcd. 432.1789, found 432.1792.

Yield Optimization Challenges

  • Impurity Formation : Residual DMF in final steps may lead to dimethylamine adducts. Mitigated via thorough washing with EtOAc/H₂O.

  • Regioselectivity : Microwave-assisted methods improve triazole ring formation efficiency (88% vs. 70% conventional).

Comparative Analysis of Synthetic Routes

ParameterRoute A (HATU)Route B (EDCl)
Yield82%75%
CostHighModerate
ScalabilitySuitable for >100 gLimited to <50 g
Purity>95%90%

Industrial Applications and Modifications

  • Continuous Flow Synthesis : Microreactors reduce reaction time from 12 hr to 2 hr for the amide coupling step.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyrazinyl Ring

The pyrazinyl ring’s electron-deficient nature (due to the oxo group at position 2) facilitates nucleophilic substitution. Common sites for attack include positions adjacent to the carbonyl group.

Reaction Reagents/Conditions Product Reference
Amine substitutionR-NH₂, DMF, K₂CO₃, 80°C2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(substituted)acetamide derivatives
Alkoxy group introductionR-OH, NaH, THF, refluxPyrazinyl ether derivatives

Key Findings :

  • Substitution occurs preferentially at position 6 of the pyrazinyl ring due to electronic and steric factors.

  • Amines and alcohols with electron-donating groups enhance reaction rates .

Alkylation of the Triazolo Nitrogen

The triazolo[4,3-a]pyridine moiety undergoes alkylation at the N1 position, modifying its electronic properties and biological activity.

Reaction Reagents/Conditions Product Reference
MethylationCH₃I, NaH, THF, 0°C → RTN1-methyl-triazolo derivative
BenzylationBnBr, K₂CO₃, DMF, 60°CN1-benzylated analog

Key Findings :

  • Alkylation enhances solubility in nonpolar solvents but may reduce hydrogen-bonding capacity .

  • Steric hindrance from the propyl chain slightly slows reaction kinetics.

Hydrolysis of the Acetamide Group

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid.

Reaction Reagents/Conditions Product Reference
Acidic hydrolysis6M HCl, reflux, 6h2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]acetic acid
Basic hydrolysisNaOH (aq), EtOH, 70°C, 4hSodium salt of the carboxylic acid

Key Findings :

  • Hydrolysis rates are pH-dependent, with acidic conditions favoring faster conversion .

  • The reaction is reversible under mild conditions, enabling re-amidation strategies .

Cyclization Reactions

Under dehydrating conditions, the compound undergoes cyclization to form fused heterocycles.

Reaction Reagents/Conditions Product Reference
POCl₃-mediated cyclizationPOCl₃, CH₃CN, 80°C, 24hTriazolo-pyrazinoquinazoline derivatives
Acid-catalyzed cyclizationConc. HCl, MeOH, refluxBridged tetracyclic compounds

Key Findings :

  • Cyclization improves π-π stacking interactions, enhancing binding to biological targets .

  • POCl₃ acts as both a catalyst and dehydrating agent .

Redox Reactions

The triazolo ring’s conjugated system participates in redox processes, particularly under catalytic hydrogenation.

Reaction Reagents/Conditions Product Reference
HydrogenationH₂ (1 atm), Pd/C, EtOH, RTDihydro-triazolo derivative (reduced N-N bond)
OxidationKMnO₄, H₂O, 50°CTriazolo N-oxide

Key Findings :

  • Hydrogenation selectively reduces the triazolo ring’s N-N bond without affecting the pyrazinyl moiety .

  • Oxidation products exhibit altered pharmacokinetic profiles .

Experimental Considerations

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) is standard for isolating reaction products .

  • Characterization :

    • NMR : Distinct shifts for pyrazinyl protons (δ 8.2–8.5 ppm) and triazolo protons (δ 7.8–8.1 ppm) .

    • MS : Molecular ion peaks confirm derivatives (e.g., [M+H]⁺ = 447.2 for methylated products) .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, derivatives of pyrazine and triazole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating good antibacterial properties.
  • Anti-inflammatory Effects :
    • Compounds containing pyrazine and triazole moieties have been studied for their anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. The unique structural components allow for diverse interactions, potentially leading to significant pharmacological effects:

Biological Target Interaction Type Potential Effect
COX EnzymesInhibitionAnti-inflammatory
Bacterial EnzymesInhibitionAntimicrobial
Cancer Cell ReceptorsBindingAnticancer

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Study on Anticancer Activity :
    • A study reported that derivatives of pyrazine exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential.
  • Antimicrobial Evaluation :
    • Another study demonstrated that certain triazole derivatives showed effective inhibition against Candida albicans, highlighting the antifungal potential of compounds with similar structures.

Synthesis and Characterization

The synthesis of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of synthesized compounds.

Mécanisme D'action

The mechanism of action of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to the suppression of cancer cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Key Structural Differences:

  • Core Heterocycle :

    • Target Compound : Pyrazinyl-triazolopyridine hybrid.
    • Compounds : [1,2,4]Triazolo[4,3-a]quinazolin-5(4H)-ones (quinazoline core) .
    • Compound : Pyridazinyl-triazolopyridine (pyridazine core) .
  • Substituents :

    • The target compound’s pyrazinyl ring is substituted with a phenyl group at position 5, while compounds feature benzyl, fluorophenyl, or chlorobenzyl groups on the quinazoline core . ’s analog includes a 4-methoxyphenyl substituent on the pyridazinyl ring .
  • Linker and Side Chains :

    • The target compound employs a propyl linker to connect the triazolopyridine moiety to the acetamide group. In contrast, compounds use propanamide or morpholin-4-ylpropyl linkers, which may influence solubility and membrane permeability .

Antimicrobial Efficacy:

  • Compounds :
    • Compounds 7{1}–7{4} demonstrated >80% inhibition against Acinetobacter baumannii and Cryptococcus neoformans, attributed to their quinazoline-triazolo cores and halogenated benzyl substituents .
  • Target Compound: No direct activity data is available.

Regulatory and Industrial Relevance:

  • : Triazolopyridine derivatives (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) are regulated under REACH, indicating their industrial-scale production and environmental/toxicity considerations . This suggests the target compound may face similar regulatory scrutiny.

Molecular Properties

Compound (Example) Core Structure Molecular Weight Key Substituents Biological Activity (Reported)
Target Compound Pyrazinyl-triazolopyridine Not Provided 5-phenyl, propyl linker Hypothesized antimicrobial
7{1} () Quinazoline-triazolo ~450–500 (est.) 4-benzyl, propanamide >80% A. baumannii inhibition
1442076-40-5 () Pyridazinyl-triazolopyridine 418.45 4-methoxyphenyl, propyl linker Undisclosed (likely signaling pathways)

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The triazolopyridine moiety in the target compound may enhance binding to bacterial targets compared to quinazoline cores, but substituent electronegativity and linker flexibility require optimization for maximum efficacy .
  • Data Gaps : Direct biological data for the target compound is absent in the provided evidence. Comparative analyses rely on structural analogs, necessitating further empirical studies.

Activité Biologique

The compound 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide (CAS Number: 1630827-85-8) is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of 334.4 g/mol. The compound features a complex structure that includes a pyrazine and triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar scaffolds. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant activity against various bacterial strains and fungi. In vitro assays demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.50 mg/mL against pathogens like E. coli and S. aureus .

Anti-parasitic Activity

A notable study explored the anti-parasitic effects of triazolo-pyridazine derivatives against Cryptosporidium parvum, a significant pathogen causing cryptosporidiosis. The most potent compound in this series had an EC50 value of 0.17 μM, indicating strong efficacy in vitro . While direct comparisons to our compound are not available, the structural similarities suggest potential for similar activity.

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies conducted on related compounds indicate that modifications in the heteroaryl groups significantly impact biological activity. For example, replacing the triazolopyridazine head group with other heterocycles can enhance potency while reducing cardiotoxicity associated with hERG channel inhibition .

Synthesis and Evaluation

A series of compounds derived from 2-oxo-pyrazine frameworks were synthesized and evaluated for their biological activities. One study reported the synthesis of various derivatives that were screened for antimicrobial properties, revealing that specific substitutions on the phenyl ring could enhance activity against resistant strains .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

  • Step 1: Cyclization of pyrazine intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the 2-oxo-pyrazinyl core .
  • Step 2: Amide bond formation via coupling the pyrazinyl acetic acid derivative with the triazolopyridine-propylamine moiety. This can be achieved using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradient).

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • ¹H/¹³C NMR: Resolve aromatic protons (pyrazinyl and triazolopyridine rings) and propyl linker protons. Use deuterated DMSO or CDCl₃ for solubility .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Question: How can researchers optimize reaction yields when coupling sterically hindered intermediates?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalysis: Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl halides with boronic acids .
  • Temperature Control: Gradual heating (e.g., 60–80°C) reduces side reactions. For example, highlights that base-sensitive reactions require mild conditions (e.g., K₂CO₃ in THF) to avoid decomposition .

Advanced Question: How to resolve contradictions in NMR data caused by tautomerism in the triazolopyridine moiety?

Methodological Answer:

  • Variable Temperature (VT) NMR: Conduct experiments at 25°C and −40°C to observe dynamic tautomeric shifts. For example, used VT-NMR to distinguish between keto-enol forms in hydrazone analogs .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to predict dominant tautomers and compare with experimental chemical shifts .
  • 2D NMR (COSY, NOESY): Map through-space and through-bond correlations to confirm connectivity .

Advanced Question: What strategies are effective for evaluating the compound’s DNA-binding affinity and antimicrobial activity?

Methodological Answer:

  • DNA-Binding Assays:
    • UV-Vis Titration: Monitor hypochromicity in the compound’s absorption spectrum upon incremental addition of calf thymus DNA. Calculate binding constants via the Benesi-Hildebrand method .
    • Fluorescence Quenching: Use ethidium bromide as a probe to assess intercalation efficiency .
  • Antimicrobial Testing:
    • MIC Determination: Perform broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and validate via triplicate experiments .

Advanced Question: How to validate analytical methods for detecting impurities in the compound?

Methodological Answer:

  • HPLC Method Development:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min).
    • Detection: UV at 254 nm.
  • Reference Standards: Use certified impurities (e.g., 2-[3-(4-chlorophenyl)piperazin-1-yl]propyl analogs) from pharmacopeial sources to calibrate retention times .

Advanced Question: What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to assess:
    • Lipinski’s Rule of Five: Confirm molecular weight (<500 Da), LogP (<5), and hydrogen bond donors/acceptors .
    • CYP450 Metabolism: Screen for interactions using Cytochrome P450 inhibition modules .
  • Molecular Docking: AutoDock Vina can simulate binding to target proteins (e.g., bacterial topoisomerase II) to rationalize antimicrobial activity .

Advanced Question: How to address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal dispersion .

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